molecular formula C11H21NO B13533395 2-(4-Methylcyclohexyl)morpholine

2-(4-Methylcyclohexyl)morpholine

Cat. No.: B13533395
M. Wt: 183.29 g/mol
InChI Key: YXGXGLRHFTYUED-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)morpholine is a morpholine derivative characterized by a cyclohexyl substituent with a methyl group at the 4-position, attached to the morpholine ring at the 2-position. Morpholine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and agrochemical development. The cyclohexyl group introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and receptor interactions.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(4-methylcyclohexyl)morpholine

InChI

InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-12H,2-8H2,1H3

InChI Key

YXGXGLRHFTYUED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CNCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)morpholine can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexylamine with morpholine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4-Methylcyclohexyl)morpholine often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(4-Methylcyclohexyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(4-Methylcyclohexyl)morpholine with structurally related morpholine derivatives and cyclohexyl-containing compounds:

Compound Name Molecular Formula Key Substituents Applications/Findings Reference
2-(4-Methylcyclohexyl)morpholine C₁₁H₂₁NO 4-Methylcyclohexyl at morpholine C2 Hypothesized applications: CNS agents, anticancer agents (inferred from analogs).
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine (CAS 1428234-80-3) C₁₂H₁₆FNO₂ Fluorophenylmethyl at morpholine C4 Potential CNS activity; fluorinated groups enhance metabolic stability.
4-Methyl-2-(3-methylphenyl)morpholine hydrochloride (CAS 97631-06-6) C₁₂H₁₈ClNO 3-Methylphenyl at morpholine C2 Studied for antipsychotic activity; hydrochloride salt improves solubility.
4-(Cyclohexylacetyl)morpholine (CAS 72299-16-2) C₁₂H₂₁NO₂ Cyclohexylacetyl at morpholine C4 Intermediate in agrochemicals; acetyl group enhances reactivity in synthesis.
Arotinoid Ro 40-8757 (Morpholine-linked retinoid) C₃₀H₃₇NO₂ Tetramethylnaphthyl-propenylphenoxyethyl Anticancer agent in rats; high efficacy with reduced bone toxicity vs. retinoids.

Physicochemical and Pharmacological Differences

  • Lipophilicity : The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to phenyl-substituted analogs (e.g., 4-Methyl-2-(3-methylphenyl)morpholine), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Steric Effects: Bulky cyclohexyl groups (vs. linear alkyl chains) could hinder interactions with planar binding sites, as seen in retinoid-like compounds (e.g., Ro 40-8757), where steric bulk reduced bone toxicity while maintaining antitumor activity .
  • Biological Activity: Anticancer Potential: The arotinoid Ro 40-8757 (a morpholine-linked retinoid) showed superior tumor reduction in rats (50–70% tumor-free) compared to all-trans-retinoic acid, which caused severe toxicity at effective doses. This suggests that morpholine derivatives with bulky substituents may offer therapeutic advantages .

Toxicity and Stability

  • Cyclohexyl vs. Aryl Groups: Cyclohexyl-containing morpholines may exhibit lower genotoxicity than aromatic analogs (e.g., phenylmorpholines), as aromatic systems are prone to metabolic oxidation forming reactive intermediates .

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